2,2-Dimethylpropyl diphenylphosphinite

Description

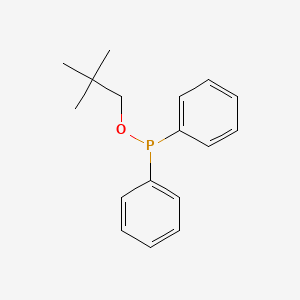

2,2-Dimethylpropyl diphenylphosphinite is an organophosphorus compound characterized by a phosphinite (P–O–R) backbone, where the phosphorus atom is bonded to two phenyl groups and a 2,2-dimethylpropyl (neopentyl) group. This structure confers unique steric and electronic properties, making it valuable in coordination chemistry, particularly as a ligand in transition metal catalysis. Phosphinites are known for their intermediate σ-donor strength between phosphines (weaker σ-donors) and phosphites (stronger σ-donors), which can modulate catalytic activity and selectivity in reactions such as cross-coupling or hydrogenation .

Properties

CAS No. |

63507-05-1 |

|---|---|

Molecular Formula |

C17H21OP |

Molecular Weight |

272.32 g/mol |

IUPAC Name |

2,2-dimethylpropoxy(diphenyl)phosphane |

InChI |

InChI=1S/C17H21OP/c1-17(2,3)14-18-19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |

InChI Key |

LXGUNQHBHYWEMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COP(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylpropyl diphenylphosphinite can be synthesized through the alcoholysis of chlorodiphenylphosphine with 2,2-dimethylpropanol. The reaction typically involves the following steps:

- The reaction mixture is stirred at room temperature until the formation of the desired product is complete.

- The product is then purified by distillation or recrystallization.

Chlorodiphenylphosphine: is reacted with in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk handling: of chlorodiphenylphosphine and 2,2-dimethylpropanol.

Automated mixing and reaction: under controlled conditions to ensure consistent product quality.

Purification: through industrial-scale distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropyl diphenylphosphinite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphinates.

Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.

Substitution: Reagents such as alkyl halides or aryl halides can be used under conditions that favor nucleophilic substitution.

Major Products

Oxidation: The major product is a phosphinate, such as diphenylphosphinate.

Substitution: The products depend on the substituents introduced, resulting in various substituted phosphinites.

Scientific Research Applications

2,2-Dimethylpropyl diphenylphosphinite has several applications in scientific research:

Chemistry: It is used as a ligand in homogeneous catalysis, facilitating reactions by stabilizing metal centers.

Biology: It can be used in the synthesis of biologically active compounds.

Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropyl diphenylphosphinite involves its role as a ligand. It donates electron density to metal centers, stabilizing them and facilitating catalytic reactions. The molecular targets are typically transition metals, and the pathways involved include coordination to the metal center and subsequent activation of substrates for chemical reactions.

Comparison with Similar Compounds

Key Observations:

- Steric Effects : The neopentyl group in this compound introduces significant steric bulk compared to smaller alkyl substituents (e.g., methyl or isopropyl in phosphonites). This hindrance can prevent metal aggregation but may limit substrate access in catalytic cycles.

- Electronic Effects: Phosphinites are stronger σ-donors than phosphines (e.g., methyldiphenylphosphine) due to the electron-donating oxygen atom. However, they are weaker than phosphonites (e.g., diisopropyl methylphosphonite), which lack aryl groups that withdraw electron density .

Stability and Reactivity

- Air Sensitivity : Phosphinites are generally more air-sensitive than phosphates (e.g., isopropylphenyl diphenyl phosphate) but less pyrophoric than phosphines (e.g., diphenylphosphine), which ignite spontaneously in air .

- Hydrolytic Stability: The P–O bond in phosphinites is less prone to hydrolysis compared to phosphonothiolates (e.g., 2,2-dimethylpropyl S-sodium methylphosphonothiolate in ), which degrade rapidly in aqueous environments.

Catalytic Performance

- Metal Coordination: Phosphinites form stable complexes with late transition metals (e.g., Pd, Pt) due to their balanced donor strength. For example, in hydrogenation reactions, they often outperform phosphines by reducing metal leaching .

- Comparison with Phosphonites: Diisopropyl methylphosphonite () exhibits stronger σ-donor capacity, favoring electron-deficient metal centers, whereas this compound’s aryl groups enhance π-backbonding in electron-rich systems.

Research Findings and Industrial Relevance

- Ligand Design : Studies suggest that the neopentyl group in this compound improves thermal stability in catalytic systems, making it suitable for high-temperature applications like hydrocarbon functionalization .

- Flame Retardancy vs. Catalysis : Unlike phosphate esters (e.g., isopropylphenyl diphenyl phosphate), which are prioritized for flame retardancy, phosphinites are seldom used in industrial materials due to their reactivity but are critical in niche catalytic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.